![molecular formula C19H24N2O B4437665 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B4437665.png)
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide
Overview
Description
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies. TAK-659 has shown potential as a therapeutic agent in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, ultimately resulting in decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to effectively inhibit B-cell proliferation and survival in vitro and in vivo. Additionally, 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has demonstrated synergy with other anti-cancer agents, including venetoclax and rituximab.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings where reversible inhibitors are preferred.
Future Directions
For the development of 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additionally, further studies are needed to elucidate the optimal dosing and combination strategies for 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide in these patients. Finally, the potential use of 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide in other BTK-mediated diseases, such as autoimmune disorders, should be explored.
Scientific Research Applications
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has demonstrated potent inhibition of BTK, leading to decreased B-cell proliferation and survival.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-N-(pyridin-4-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)17-7-4-15(5-8-17)6-9-18(22)21-14-16-10-12-20-13-11-16/h4-5,7-8,10-13H,6,9,14H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBJKTZWQLRVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.